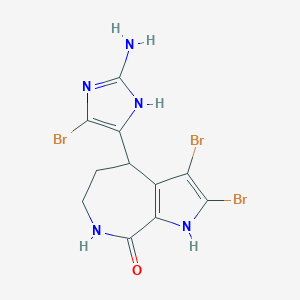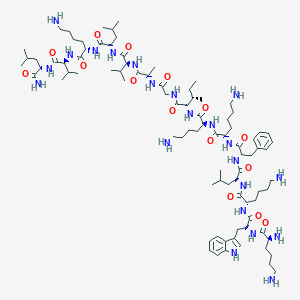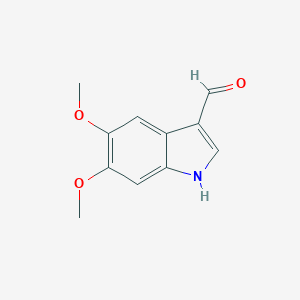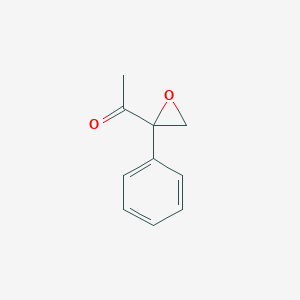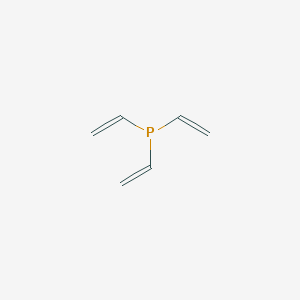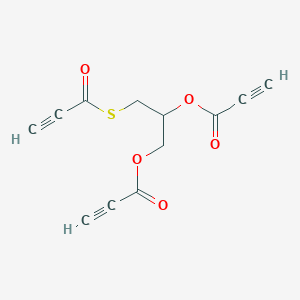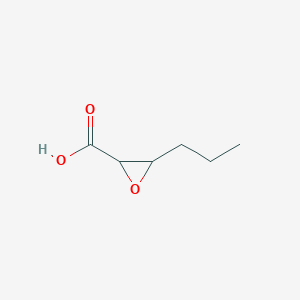
3-Propyloxirane-2-carboxylic acid
概要
説明
3-Propyloxirane-2-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. This compound is a chiral epoxide, which means that it contains a three-membered ring consisting of two carbon atoms and one oxygen atom.
科学的研究の応用
3-Propyloxirane-2-carboxylic acid has a wide range of potential applications in scientific research. One of the most promising applications is in the field of medicinal chemistry, where it can be used as a building block for the synthesis of biologically active compounds. For example, 3-Propyloxirane-2-carboxylic acid has been used as a starting material for the synthesis of antitumor agents and anti-inflammatory drugs. Additionally, this compound has potential applications in organic synthesis, where it can be used as a chiral building block for the synthesis of complex molecules. Finally, 3-Propyloxirane-2-carboxylic acid can be used as a starting material for the synthesis of novel materials with unique properties.
作用機序
The mechanism of action of 3-Propyloxirane-2-carboxylic acid is not well understood. However, it is believed that this compound may act as an alkylating agent, reacting with nucleophilic sites on proteins and other biomolecules. This can lead to changes in the structure and function of these molecules, which can have a variety of biological effects.
生化学的および生理学的効果
The biochemical and physiological effects of 3-Propyloxirane-2-carboxylic acid are not well studied. However, it is believed that this compound may have anti-inflammatory and antitumor properties. Additionally, it may have effects on the central nervous system, although this has not been thoroughly investigated.
実験室実験の利点と制限
One of the main advantages of 3-Propyloxirane-2-carboxylic acid is its chiral nature, which makes it a valuable building block for the synthesis of complex molecules. Additionally, this compound is relatively easy to synthesize and purify, which makes it a useful starting material for scientific research. However, one of the main limitations of this compound is its low yield, which can make it difficult to work with in large quantities.
将来の方向性
There are many potential future directions for research involving 3-Propyloxirane-2-carboxylic acid. One area of research could be the development of new synthetic methods for this compound, which could increase the yield and make it more accessible for scientific research. Additionally, researchers could investigate the biological effects of this compound in more detail, with a focus on its potential applications in medicine and materials science. Finally, researchers could explore the use of 3-Propyloxirane-2-carboxylic acid as a chiral building block for the synthesis of new materials with unique properties.
特性
CAS番号 |
159346-72-2 |
|---|---|
製品名 |
3-Propyloxirane-2-carboxylic acid |
分子式 |
C6H10O3 |
分子量 |
130.14 g/mol |
IUPAC名 |
3-propyloxirane-2-carboxylic acid |
InChI |
InChI=1S/C6H10O3/c1-2-3-4-5(9-4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8) |
InChIキー |
ZUXGVGARWYYZKY-UHFFFAOYSA-N |
SMILES |
CCCC1C(O1)C(=O)O |
正規SMILES |
CCCC1C(O1)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

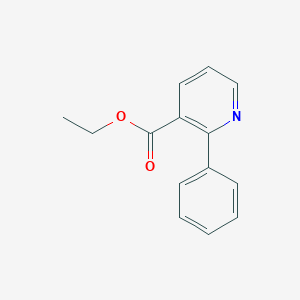
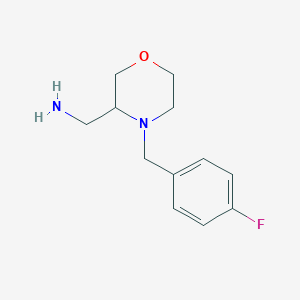
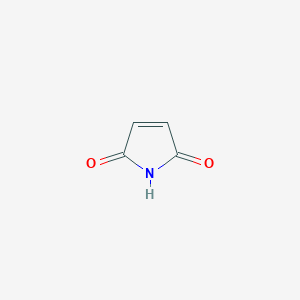
![[8-(1-Bromopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide](/img/structure/B117706.png)
![(3R,5S,8R,9R,10S,13S,14S,17R)-13-Methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B117708.png)
